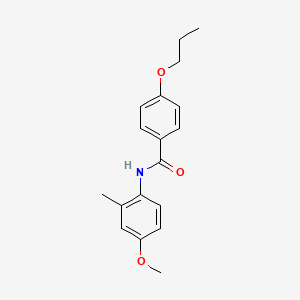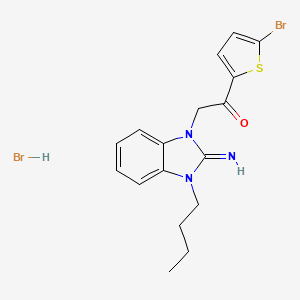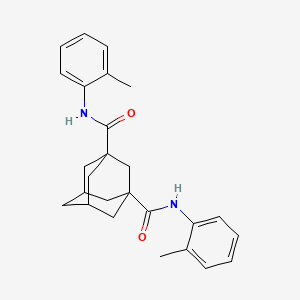
N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methyl group, and a propoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide typically involves the reaction of 4-methoxy-2-methylaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or propoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy or propoxy groups.
Scientific Research Applications
Chemistry: N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings. Its chemical properties can be exploited to enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- N-(4-methoxy-2-methylphenyl)acetamide
- 4-methoxy-2-methylphenyl isocyanate
Comparison: N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and physical properties. Compared to N-(4-methoxy-2-methylphenyl)acetamide, the propoxy group in the former provides additional steric and electronic effects, potentially enhancing its reactivity and interactions with biological targets. Similarly, 4-methoxy-2-methylphenyl isocyanate differs in its functional group, leading to different reactivity and applications.
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-11-22-15-7-5-14(6-8-15)18(20)19-17-10-9-16(21-3)12-13(17)2/h5-10,12H,4,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDIFXAWCQGYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]-2-phenylacetamide](/img/structure/B5053939.png)

![2-[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5053954.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5053963.png)
![1-cyclohexyl-2-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5053970.png)
![2-{[(2-methyl-5-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5053972.png)
![METHYL 1,7-DIMETHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5053981.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-isopropylbenzyl)methanamine](/img/structure/B5053995.png)
![N-(4-{N-[(3,4-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5054001.png)

![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5054014.png)
![2-chloro-N-[4-(propan-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B5054016.png)
![N-[(1-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea](/img/structure/B5054024.png)
![N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5054033.png)
